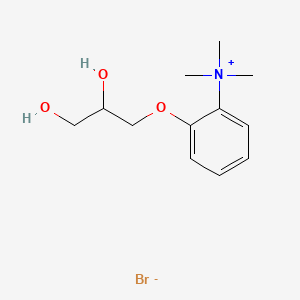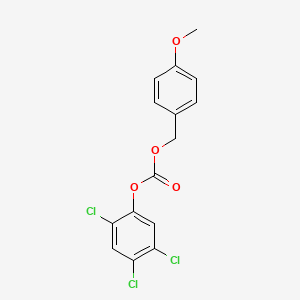
Dibasic aluminum salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibasic aluminum salicylate is a chemical compound with the molecular formula C7H5O3.Al.2H2O. It is known for its use in various industrial and medical applications due to its unique properties. The compound is formed by the reaction of aluminum with salicylic acid, resulting in a complex that has both aluminum and salicylate ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibasic aluminum salicylate can be synthesized through the reaction of aluminum hydroxide with salicylic acid. The reaction typically involves dissolving aluminum hydroxide in water and then adding salicylic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound. The reaction can be represented as follows:
[ \text{Al(OH)}_3 + 2 \text{C}_7\text{H}_6\text{O}_3 \rightarrow \text{Al(C}_7\text{H}_5\text{O}_3)_2 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where aluminum hydroxide and salicylic acid are mixed under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through filtration and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
Dibasic aluminum salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into simpler compounds.
Substitution: The salicylate ions in the compound can be substituted with other anions or ligands, resulting in new compounds with different properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce aluminum oxide and other oxidized salicylate derivatives, while substitution reactions can yield new aluminum complexes with different ligands.
Applications De Recherche Scientifique
Dibasic aluminum salicylate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: this compound is explored for its potential use in drug formulations, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of various industrial products, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of dibasic aluminum salicylate involves its interaction with biological molecules and cellular pathways. The salicylate ions in the compound are known to inhibit the activity of cyclooxygenase enzymes, which play a key role in the inflammatory response. This inhibition leads to reduced production of pro-inflammatory mediators, resulting in anti-inflammatory and analgesic effects. Additionally, the aluminum ions in the compound may interact with cellular proteins and membranes, further contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Dibasic aluminum salicylate can be compared with other similar compounds, such as:
Monobasic aluminum salicylate: This compound has a different stoichiometry and may exhibit different chemical and biological properties.
Copper salicylate: Copper salicylate is another metal-salicylate complex with distinct properties and applications, particularly in anti-inflammatory and antimicrobial treatments.
Zinc salicylate: Zinc salicylate is used in various medical and industrial applications, similar to this compound, but with unique properties due to the presence of zinc ions.
Propriétés
Numéro CAS |
41312-26-9 |
|---|---|
Formule moléculaire |
C7H7AlO5 |
Poids moléculaire |
198.11 g/mol |
Nom IUPAC |
aluminum;2-carboxyphenolate;dihydroxide |
InChI |
InChI=1S/C7H6O3.Al.2H2O/c8-6-4-2-1-3-5(6)7(9)10;;;/h1-4,8H,(H,9,10);;2*1H2/q;+3;;/p-3 |
Clé InChI |
REXUFGONOCXWFJ-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)[O-].[OH-].[OH-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Naphtho[1,2-b]thiophene](/img/structure/B13749340.png)
![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)








![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
